molecular formula C24H21N3O3S2 B12009051 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 618072-15-4

2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B12009051
CAS No.: 618072-15-4
M. Wt: 463.6 g/mol
InChI Key: FMBJHXMGSUCHJJ-MRCUWXFGSA-N
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Description

This compound, with the chemical formula C24H21N3O3S2 , is a fascinating member of the thiazolidinone family Its structure combines an indole moiety with a thiazolidinone ring, resulting in a unique and potentially valuable molecule

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar thiazolidinones are often synthesized via multistep processes. Here’s a general outline:

    Indole Synthesis: Start with an appropriate indole derivative.

    Thiazolidinone Formation: Introduce the thiazolidinone ring by reacting the indole with a thiol-containing compound (e.g., thiourea or thiosemicarbazide).

    Allylation: Introduce the allyl group at the desired position.

    Acetylation: Acetylate the amino group.

    Methylation: Methylate the phenyl group.

Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. It’s likely that research and development are ongoing to optimize its synthesis.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazolidinone ring can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group may be possible.

    Substitution: The compound may participate in nucleophilic substitution reactions.

    Common Reagents: Thionyl chloride, sodium hydride, and various reducing agents.

    Major Products: These depend on reaction conditions and substituents but could include derivatives of the thiazolidinone ring.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use it as a building block for more complex molecules.

    Catalysis: It may serve as a catalyst or ligand in organic transformations.

Biology and Medicine::

    Antibacterial Properties: Some thiazolidinones exhibit antibacterial activity.

    Anticancer Potential: Investigations are ongoing regarding its potential as an anticancer agent.

Industry::

    Pharmaceuticals: It could be a precursor for drug development.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways relevant to its biological activity.

Properties

CAS No.

618072-15-4

Molecular Formula

C24H21N3O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C24H21N3O3S2/c1-4-11-26-23(30)21(32-24(26)31)20-16-7-5-6-8-18(16)27(22(20)29)13-19(28)25-17-10-9-14(2)12-15(17)3/h4-10,12H,1,11,13H2,2-3H3,(H,25,28)/b21-20-

InChI Key

FMBJHXMGSUCHJJ-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC=C)/C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC=C)C2=O)C

Origin of Product

United States

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